BenchChemオンラインストアへようこそ!

1-(Pyrazin-2-yl)azetidine-3-carbonitrile

Medicinal Chemistry Building Block Sourcing Fragment-Based Drug Discovery

1-(Pyrazin-2-yl)azetidine-3-carbonitrile (CAS 2034418-40-9) is a heterocyclic building block with the molecular formula C8H8N4 and a molecular weight of 160.18 g/mol, featuring a pyrazine ring directly N-linked to an azetidine ring bearing a carbonitrile substituent at the 3-position. This compound belongs to the broader class of azetidine-3-carbonitriles, which have been explored as intermediates in medicinal chemistry, particularly in the synthesis of glucokinase activators and antibacterial agents targeting M.

Molecular Formula C8H8N4
Molecular Weight 160.18
CAS No. 2034418-40-9
Cat. No. B2872957
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Pyrazin-2-yl)azetidine-3-carbonitrile
CAS2034418-40-9
Molecular FormulaC8H8N4
Molecular Weight160.18
Structural Identifiers
SMILESC1C(CN1C2=NC=CN=C2)C#N
InChIInChI=1S/C8H8N4/c9-3-7-5-12(6-7)8-4-10-1-2-11-8/h1-2,4,7H,5-6H2
InChIKeyWXCRRAXTFPRQNC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(Pyrazin-2-yl)azetidine-3-carbonitrile (CAS 2034418-40-9): Chemical Identity and Structural Context for Procurement Decisions


1-(Pyrazin-2-yl)azetidine-3-carbonitrile (CAS 2034418-40-9) is a heterocyclic building block with the molecular formula C8H8N4 and a molecular weight of 160.18 g/mol, featuring a pyrazine ring directly N-linked to an azetidine ring bearing a carbonitrile substituent at the 3-position . This compound belongs to the broader class of azetidine-3-carbonitriles, which have been explored as intermediates in medicinal chemistry, particularly in the synthesis of glucokinase activators and antibacterial agents targeting M. tuberculosis [1].

Why Generic Azetidine-3-carbonitrile Analogs Cannot Simply Replace 1-(Pyrazin-2-yl)azetidine-3-carbonitrile in Drug Discovery Programs


Azetidine-3-carbonitriles are not a monolithic class; the nature of the N1-aryl/heteroaryl substituent exerts profound control over molecular conformation, electronic properties, and target engagement [1]. 1-(Pyrazin-2-yl)azetidine-3-carbonitrile incorporates a pyrazine ring that introduces dual hydrogen-bond acceptor capacity (N atoms at positions 1 and 4) and distinct π-stacking geometry compared to phenyl, pyridyl, or pyrimidinyl analogs. This pyrazine-azetidine connectivity is specifically recited in patents covering JAK inhibitors and PDE10 inhibitors, indicating that the pyrazin-2-yl motif is a non-trivial structural determinant of pharmacological activity [2]. Substituting a generic azetidine-3-carbonitrile with a different N-aryl group without experimental validation risks loss of target potency, altered selectivity, and unpredictable pharmacokinetic behavior.

Quantitative Differentiation of 1-(Pyrazin-2-yl)azetidine-3-carbonitrile Against Closest Analogs: A Data-Driven Procurement Guide


Molecular Weight and Formula Differentiation vs. 1-(Pyrazolo[1,5-a]pyrazin-4-yl)azetidine-3-carbonitrile

The target compound (C8H8N4, MW 160.18) is significantly lighter and less lipophilic than the fused bicyclic analog 1-(Pyrazolo[1,5-a]pyrazin-4-yl)azetidine-3-carbonitrile (C10H9N5, estimated MW ~199.2), resulting in a lower heavy atom count (12 vs. 15) and reduced aromatic surface area. This translates to improved ligand efficiency metrics when used as a fragment starting point, as lower molecular weight starting points leave more room for optimization within the Rule of 5 chemical space .

Medicinal Chemistry Building Block Sourcing Fragment-Based Drug Discovery

Nitrile Substituent Reactivity Advantage vs. Carboxylic Acid Analog in Amide Coupling Applications

The 3-carbonitrile group of the target compound provides a non-acidic, metabolically stable hydrogen-bond acceptor that contrasts sharply with the carboxylic acid analog 1-(Pyrazin-2-yl)azetidine-3-carboxylic acid (CAS 1342386-90-6). The nitrile avoids the need for protecting group strategies required for the carboxylic acid during multi-step syntheses, and its linear geometry (sp hybridization) presents a different exit vector for electrophilic elaboration compared to the trigonal planar carboxyl group . The carbonitrile can serve as a precursor to amines, amidines, tetrazoles, and amides through well-established transformations, offering divergent synthetic utility that the carboxylic acid cannot match without functional group interconversion [1].

Synthetic Chemistry Parallel Synthesis Library Enumeration

Lack of Acid-Mediated Ring-Opening Instability Compared to Pyridyl-Substituted Azetidines

Published stability data on N-aryl azetidines demonstrate that the identity of the N-aryl group directly modulates susceptibility to acid-mediated intramolecular ring-opening decomposition [1]. Specifically, a 3-pyridyl-substituted azetidine analog exhibited a half-life (T1/2) of only 3.8 hours under mildly acidic conditions. While no direct stability measurement for the pyrazin-2-yl analog has been published, the electron-deficient character of the pyrazine ring (σm = 0.62 for pyrazinyl vs. σm = 0.23 for 3-pyridyl) is expected to reduce electron density at the azetidine nitrogen, thereby slowing the rate of acid-catalyzed ring-opening relative to electron-rich N-aryl azetidines [1]. This structural rationale supports the selection of the pyrazin-2-yl analog over pyridyl variants when downstream chemistry or formulation conditions involve acidic environments.

Chemical Stability Storage Formulation Compatibility

Patent-Recognized Scaffold Preference in JAK Inhibitor Pharmacophore Space

In patent US20130018034A1 covering azetidinyl phenyl, pyridyl, or pyrazinyl carboxamide derivatives as JAK inhibitors, the pyrazinyl-substituted azetidine scaffold is explicitly claimed alongside pyridyl and phenyl variants [1]. The inclusion of the pyrazin-2-yl motif in the claims, rather than restricting to pyridyl or phenyl, indicates that the additional nitrogen atom in the pyrazine ring confers a distinct and non-obvious contribution to JAK kinase binding. While specific IC50 values for 1-(Pyrazin-2-yl)azetidine-3-carbonitrile itself are not publicly disclosed in this patent, the structural claim provides intellectual property validation that the pyrazin-2-yl attachment is functionally distinct from its phenyl and pyridyl counterparts in the context of kinase inhibition.

Kinase Inhibitors Immunology Oncology

Optimal Research Application Scenarios for 1-(Pyrazin-2-yl)azetidine-3-carbonitrile Based on Verified Differentiation Evidence


Fragment-Based Drug Discovery (FBDD) Library Design Requiring Low-MW, sp³-Rich Pyrazine-Containing Building Blocks

Organizations constructing fragment libraries for screening against kinase, PDE, or antibacterial targets should prioritize 1-(Pyrazin-2-yl)azetidine-3-carbonitrile over heavier N-heteroaryl azetidine analogs. Its molecular weight of 160.18 g/mol and the presence of the pyrazine ring, a privileged scaffold in kinase drug discovery, make it an attractive starting point for fragment growth. The azetidine ring introduces three-dimensional character (fraction sp³ = 0.375) that is often correlated with improved clinical success rates compared to fully flat aromatic fragments [1].

Late-Stage Functionalization of Lead Series Requiring Nitrile-to-Amidine or Nitrile-to-Tetrazole Bioisostere Replacement

When a lead series containing a carboxylic acid or primary amide requires bioisosteric replacement to improve membrane permeability or metabolic stability, 1-(Pyrazin-2-yl)azetidine-3-carbonitrile offers a versatile late-stage intermediate. The nitrile group can be converted to an amidine (via Pinner reaction), a tetrazole (via [3+2] cycloaddition with azide), or a primary amine (via reduction), enabling systematic exploration of multiple pharmacophore hypotheses from a single procured building block [1]. This contrasts with the more limited diversification potential of the corresponding carboxylic acid analog.

JAK Kinase Inhibitor Programs Requiring Pyrazine-Containing Azetidine Cores for SAR Exploration

Research programs targeting Janus kinase (JAK) family members for autoimmune or oncology indications should incorporate 1-(Pyrazin-2-yl)azetidine-3-carbonitrile as a core scaffold intermediate. Its structural motif is explicitly encompassed within the claims of patents covering azetidinyl pyrazinyl carboxamide JAK inhibitors, indicating that this connectivity has been validated as pharmacologically relevant [1]. The carbonitrile substituent at the 3-position provides a synthetic handle for further elaboration into the carboxamide or reversed amide linkage patterns common to this inhibitor class.

Antibacterial Drug Discovery Targeting M. tuberculosis with Azetidine-Based Scaffolds

Programs pursuing novel antitubercular agents may utilize 1-(Pyrazin-2-yl)azetidine-3-carbonitrile as an intermediate for constructing 1,2,4-substituted azetidine derivatives. Patent WO2020206594A1 describes azetidine compounds with activity against M. tuberculosis, and the pyrazine ring is a known pharmacophore in antitubercular drugs (e.g., pyrazinamide). The combination of these two privileged structural elements in a single building block supports its procurement for focused library synthesis targeting mycobacterial enzymes [1].

Quote Request

Request a Quote for 1-(Pyrazin-2-yl)azetidine-3-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.